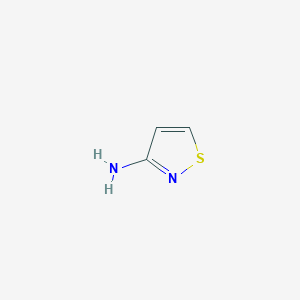
(4-Amino-3-nitrophényl)méthanol
Vue d'ensemble
Description
(4-Amino-3-nitrophenyl)methanol, also known as 4-ANP, is a chemical compound that is used in a variety of laboratory experiments and scientific research applications. It is a colorless, crystalline solid that is soluble in water and ethanol. 4-ANP is a nitro-aromatic compound, meaning it contains a nitro group (-NO2) attached to an aromatic ring. It is a derivative of phenol, which is a type of phenolic compound. 4-ANP has a wide range of applications in scientific research, including its use as an analytical reagent, a chromogenic reagent, and a catalyst.
Applications De Recherche Scientifique
Développement de nanoparticules
La réduction du 4-nitrophénol en 4-aminophénol est une réaction modèle pour évaluer l’activité catalytique des nanoparticules métalliques . Le (4-Amino-3-nitrophényl)méthanol pourrait être utilisé dans des réactions similaires pour étudier et développer de nouvelles nanoparticules avec des applications potentielles dans le traitement des eaux industrielles et comme catalyseurs dans divers procédés chimiques.
Mécanisme D'action
While the specific mechanism of action for “(4-Amino-3-nitrophenyl)methanol” is not mentioned in the retrieved papers, related compounds such as methamphetamine (METH) enhance dopamine concentration in the cytosol and synaptic cleft significantly by impairing vesicle monoamine transporter 2 (VMAT2) function and promoting dopamine release .
Safety and Hazards
Orientations Futures
The future directions in the research of “(4-Amino-3-nitrophenyl)methanol” and related compounds could involve exploring their potential applications in various fields such as proteomics research , and further investigating the effects of solvent properties on reaction kinetics for optimization of the catalytic performance of metallic nanoparticles in the liquid phase 4-NP reduction .
Propriétés
IUPAC Name |
(4-amino-3-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOROYHPRNGLSAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512593 | |
| Record name | (4-Amino-3-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63189-97-9 | |
| Record name | (4-Amino-3-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

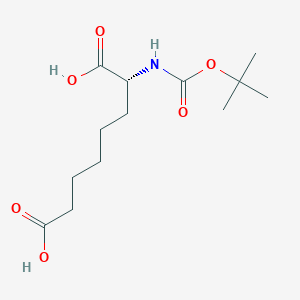


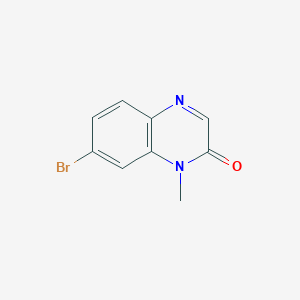

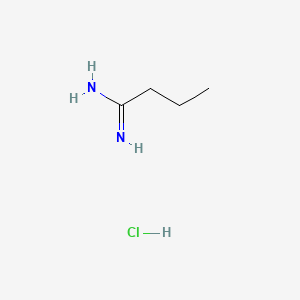


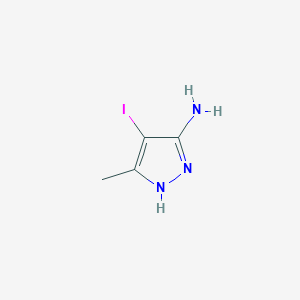
![8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1281627.png)
